molecular formula C14H23NO3S B4426526 {[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}dimethylamine

{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}dimethylamine

Cat. No.: B4426526
M. Wt: 285.40 g/mol
InChI Key: YDDQQHMODWFDBE-UHFFFAOYSA-N
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Description

{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}dimethylamine is an organic compound that features a sulfonyl group attached to a dimethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}dimethylamine typically involves the reaction of 5-(tert-butyl)-2-ethoxybenzenesulfonyl chloride with dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}dimethylamine can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a sulfonamide derivative.

Scientific Research Applications

{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}dimethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of sulfonamide compounds.

    Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}dimethylamine exerts its effects is primarily through its sulfonyl group. This group can form strong interactions with biological molecules, such as enzymes, potentially inhibiting their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {[5-(Tert-butyl)-2-hydroxyphenyl]sulfonyl}dimethylamine
  • {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}dimethylamine

Uniqueness

{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}dimethylamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with other molecules. This distinguishes it from similar compounds that may have different substituents, such as hydroxy or methoxy groups, affecting their properties and applications.

Properties

IUPAC Name

5-tert-butyl-2-ethoxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S/c1-7-18-12-9-8-11(14(2,3)4)10-13(12)19(16,17)15(5)6/h8-10H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDQQHMODWFDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}dimethylamine
Reactant of Route 2
{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}dimethylamine
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{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}dimethylamine
Reactant of Route 4
{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}dimethylamine
Reactant of Route 5
{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}dimethylamine
Reactant of Route 6
{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}dimethylamine

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